Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate
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Overview
Description
Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclopropane ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the lithiation of a suitable precursor, followed by trapping with electrophiles . The reaction conditions often include the use of strong bases like n-butyllithium in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to ensure regioselectivity and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable approaches such as continuous flow synthesis. This method allows for precise control over reaction conditions, minimizing side reactions and improving overall efficiency . The use of flow reactors can also facilitate the handling of hazardous reagents and intermediates, making the process safer and more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions, which are useful in the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate stands out due to its unique combination of a cyclopropane ring and a pyridine ring with specific substituents. This structure imparts distinct chemical and physical properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H9ClF3NO2 |
---|---|
Molecular Weight |
279.64 g/mol |
IUPAC Name |
methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H9ClF3NO2/c1-18-9(17)10(2-3-10)8-7(12)4-6(5-16-8)11(13,14)15/h4-5H,2-3H2,1H3 |
InChI Key |
JATCFJPUSLMSKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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